molecular formula C26H30N4O3 B2391591 (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706312-34-6

(4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2391591
CAS No.: 1706312-34-6
M. Wt: 446.551
InChI Key: MGRODLCOMBHNBQ-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetically designed small molecule of interest in preclinical neuroscience research. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a motif recognized in medicinal chemistry for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence receptor binding affinity . The specific molecular architecture, featuring a piperidine core linked to a morpholinophenyl group, suggests potential for interaction with central nervous system (CNS) targets. Compounds with similar structural features, such as the integration of a piperidine scaffold with aromatic systems, have been investigated as selective antagonists for G-protein coupled receptors (GPCRs) like the neurokinin receptors, which are implicated in the regulation of neurotransmitter systems . For instance, NK-3 receptor antagonists, which often contain complex aryl-heterocyclic arrangements, have shown promise in modulating dopaminergic, serotonergic, and cholinergic pathways, supporting their research value for understanding psychiatric conditions . Furthermore, the 1,2,4-oxadiazole unit has been utilized in the development of positive allosteric modulators for metabotropic glutamate receptors (e.g., mGlu5), indicating this compound's potential utility as a chemical tool for probing glutamatergic signaling and its role in cognitive function and neuronal communication . This compound is provided exclusively for research applications in vitro and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-19-5-2-3-7-23(19)25-27-24(33-28-25)17-20-6-4-12-30(18-20)26(31)21-8-10-22(11-9-21)29-13-15-32-16-14-29/h2-3,5,7-11,20H,4,6,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRODLCOMBHNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Coupling with the Morpholine Ring: The final step involves coupling the morpholine ring with the previously formed intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperidine rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine and piperidine rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Serine Proteases
    The compound has been studied for its potential as an inhibitor of serine proteases, particularly in the context of thromboembolic disorders. Research indicates that compounds similar to this one can selectively inhibit enzymes involved in the coagulation cascade, such as Factor VIIa and Factor Xa, which are crucial for blood clotting processes . This inhibition can lead to therapeutic applications in preventing unwanted blood clot formation.
  • Antimicrobial Activity
    The oxadiazole moiety present in the compound is associated with antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit significant activity against various bacterial strains and fungi. This makes them promising candidates for developing new antimicrobial agents . The specific structure of this compound may enhance its efficacy against resistant strains.
  • Anticancer Properties
    The compound's structural components suggest potential anticancer activity. Research into similar oxadiazole derivatives has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth. These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival .

Case Study 1: Anticoagulant Effects

A study published in a pharmacological journal highlighted the effectiveness of compounds structurally related to (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone as selective inhibitors of serine proteases. In vitro assays demonstrated that these compounds could reduce thrombin activity significantly, indicating their potential use in anticoagulation therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on oxadiazole derivatives showed that a subset of these compounds exhibited broad-spectrum antimicrobial activity. In particular, a derivative closely related to the compound was tested against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to established antibiotics .

Case Study 3: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that the target compound could induce cell cycle arrest and apoptosis at micromolar concentrations. This was attributed to its ability to interfere with cellular signaling pathways critical for cancer cell survival. These findings support further investigation into its role as an anticancer agent .

Mechanism of Action

The mechanism of action of (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

ADX47273: A mGlu5 Positive Allosteric Modulator

Structure : Features a 4-fluorophenyl group , piperidine , and 3-(4-fluorophenyl)-1,2,4-oxadiazole linked via a methyl group .
Key Data :

  • EC50 : 170 nM (fluorometric Ca²⁺ assay for mGlu5 potentiation).
  • Activity : Demonstrates antipsychotic and procognitive effects in preclinical models.

Comparison :

  • Substituent Differences: The target compound replaces ADX47273’s fluorophenyl with a morpholinophenyl group, which may enhance solubility but reduce membrane permeability.
  • o-Tolyl vs.

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone

Structure : Contains a chlorophenyl group , pyrrolidine ring , and triazole-linked methyl-oxadiazole .
Comparison :

  • Heterocyclic Core : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters ring puckering and conformational flexibility.
  • Triazole-Oxadiazole Linkage : The triazole introduces additional hydrogen-bonding sites, which may affect target affinity compared to the target compound’s simpler methyl linker.

European Patent Derivatives (EP 1 808 168 B1)

Examples :

  • Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone
  • [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone .

Comparison :

  • Linker Type : Methoxy vs. methyl linkers affect conformational freedom and electronic properties.
  • Aromatic Substituents: Pyridinyl and p-tolyl groups differ in electronic and steric profiles compared to the target’s morpholinophenyl and o-tolyl.

Imidazo-Pyridine Methanone Derivative (1173693-97-4)

Structure: Combines a tetrahydroimidazo[1,2-a]pyridine core with a trifluoromethylphenyl-piperidine methanone . Comparison:

  • Core Heterocycle : Imidazo-pyridine vs. oxadiazole may confer distinct binding kinetics due to differences in aromaticity and hydrogen-bonding capacity.
  • Trifluoromethyl Group: Enhances electronegativity and metabolic stability compared to the target’s morpholino group.

Key Findings and Implications

Substituent Effects: Morpholine vs. Halogenated Aromatics: Morpholinophenyl may improve solubility but reduce CNS penetration compared to fluorophenyl/chlorophenyl. o-Tolyl Positioning: Ortho-substitution could hinder binding in tight pockets but enhance hydrophobic interactions in others.

Heterocyclic Linkers :

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine in the target compound likely offers better conformational adaptability for receptor binding than pyrrolidine.

Pharmacological Hypotheses :

  • The target compound may exhibit moderate mGlu5 PAM activity with improved solubility over ADX47273, though steric effects from o-tolyl might lower potency.

Biological Activity

The compound (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure

The compound features a morpholinophenyl group linked to a piperidine moiety and an oxadiazole ring, which are known for their pharmacological significance. The structural formula can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study synthesized various oxadiazole derivatives and evaluated their antibacterial activity against several strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while demonstrating weaker effects against other bacterial strains .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
1ModerateStrong
2WeakModerate
3StrongModerate

Anticancer Activity

The oxadiazole derivatives have also been studied for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, certain derivatives displayed IC50 values in the low micromolar range against human cancer cell lines.

Enzyme Inhibition

The compound has shown promising results as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases such as Alzheimer's. The enzyme inhibition studies revealed strong inhibitory activity with IC50 values indicating effective binding affinity .

Study 1: Antibacterial Screening

In a comprehensive study involving the synthesis of several oxadiazole derivatives, the researchers found that specific compounds exhibited strong antibacterial effects. The study utilized both in vitro testing and molecular docking to elucidate the binding interactions with bacterial proteins, confirming the pharmacological effectiveness of these compounds .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of oxadiazole derivatives. The results indicated that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanisms of action were attributed to the modulation of signaling pathways involved in cell survival and proliferation .

Q & A

Q. What are the key synthetic challenges in preparing (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and coupling with morpholine/piperidine moieties. Challenges include low yields in oxadiazole cyclization (due to competing side reactions) and steric hindrance during piperidine functionalization. Optimization strategies:
  • Use microwave-assisted synthesis to improve cyclization efficiency .
  • Employ coupling agents like EDCI/HOBt for amide bond formation to reduce steric interference .
  • Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for morpholine-containing analogs .
  • Spectroscopic techniques :
  • NMR : Compare aromatic proton signals (e.g., o-tolyl group at δ 7.2–7.5 ppm) with reference data .
  • FT-IR : Confirm oxadiazole C=N stretching (1650–1600 cm⁻¹) and morpholine C-O-C vibrations (1250–1150 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (exact mass ~480 g/mol) via HRMS .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize target-agnostic screens to identify broad bioactivity:
  • Enzyme inhibition assays : Test against kinases or proteases due to the oxadiazole’s metal-binding capacity .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • ADME/Tox profiling :
  • Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed vs. predicted binding affinities for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Approaches include:
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to capture dynamic binding modes .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and experimental poses .
  • Density Functional Theory (DFT) : Calculate charge distribution on the oxadiazole ring to refine docking scores .

Q. What strategies can elucidate the role of the morpholine moiety in modulating biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Analog synthesis : Replace morpholine with piperazine or thiomorpholine and compare activity .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify hydrogen-bond acceptors in the morpholine ring .
  • Metabolic profiling : Radiolabel the morpholine group (e.g., ¹⁴C) to track in vivo stability .

Q. How should researchers design experiments to address conflicting data on its solubility and bioavailability?

  • Methodological Answer :
  • Solubility enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
  • In situ perfusion studies : Measure intestinal permeability using Caco-2 cell monolayers .
  • Crystallinity analysis : Compare amorphous vs. crystalline forms via DSC/XRD to correlate with dissolution rates .

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